tert-Butyl 4-cyanophenethylcarbamate

Übersicht

Beschreibung

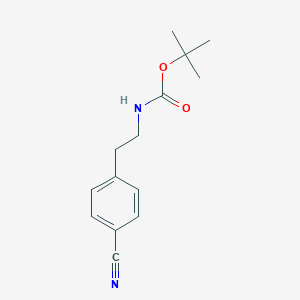

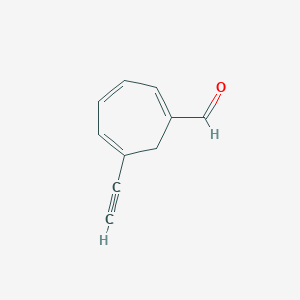

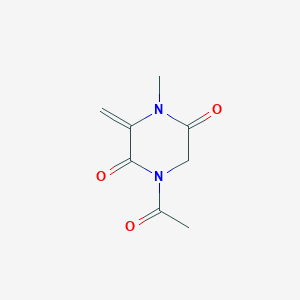

“tert-Butyl 4-cyanophenethylcarbamate” is a chemical compound with the molecular formula C14H18N2O2 . It contains a total of 36 bonds, including 18 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 nitrile (aromatic) .

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, ketoreductases have been used for chiral selective reduction in similar compounds . The process involves screening for suitable ketoreductases, identifying optimal parameters for the reaction, and performing the reaction at different temperatures, enzyme loadings, and substrate loadings .Molecular Structure Analysis

The molecule contains a total of 36 bonds, including 18 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 nitrile (aromatic) .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

The compound can be used as a starting material in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of di-tert-butylphenol derivatives which are potent dual COX-2/5-LO inhibitors . These inhibitors are key enzymes in the biosynthesis of eicosanoids, which are signaling molecules that regulate various physiological processes in the body.

Development of Anti-Cancer Drugs

The compound has potential applications in the development of anti-cancer drugs. The di-tert-butylphenol derivatives synthesized using this compound have shown high 5-LO inhibitory activities in vitro . This suggests that they could be used in the development of drugs targeting inflammatory mediators and related signaling pathways, which may offer a rational strategy for the treatment of cancer .

Synthesis of Natural Products

The compound can also be used as a precursor in the synthesis of natural products. For example, it has been used in the synthesis of “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Organic Synthesis

“2-(4-Cyano-phenyl)-N-Boc-ethylamine” is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of other compounds, contributing to the development of new materials and pharmaceuticals.

Agrochemicals and Dye Stuff

The compound is also used in the synthesis of agrochemicals and dye stuff . These substances have wide-ranging applications in agriculture and the textile industry.

Safety And Hazards

Zukünftige Richtungen

Carbamates, including “tert-Butyl 4-cyanophenethylcarbamate”, have received much attention due to their application in drug design and discovery . They are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) . Many compounds that contain a carbamate group are currently in various stages of preclinical and clinical trials .

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(4-cyanophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOXDKZFTYWETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620745 | |

| Record name | tert-Butyl [2-(4-cyanophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-cyanophenethylcarbamate | |

CAS RN |

172348-86-6 | |

| Record name | tert-Butyl [2-(4-cyanophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

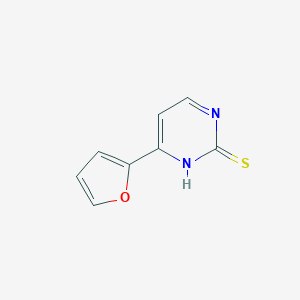

![2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile](/img/structure/B68262.png)

![2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone](/img/structure/B68264.png)

![Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI)](/img/structure/B68268.png)

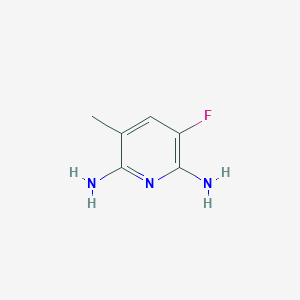

![4-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B68285.png)